![molecular formula C23H26N4O6 B2508972 1-(4-((1H-benzo[d]imidazol-2-il)metil)piperazin-1-il)-2-fenoxipropan-1-ona oxalato CAS No. 1351614-88-4](/img/structure/B2508972.png)
1-(4-((1H-benzo[d]imidazol-2-il)metil)piperazin-1-il)-2-fenoxipropan-1-ona oxalato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate" is a chemical entity that appears to be related to a class of compounds known for their pharmacological activities. The related compounds discussed in the provided papers include benzimidazole derivatives with a piperazine moiety, which have been synthesized and evaluated for their potential as H1-antihistaminic agents and for applications in cancer therapy through boron neutron capture therapy .
Synthesis Analysis
The synthesis of related benzimidazole derivatives involves multi-step organic reactions. For instance, compound 69, which is a potent H1-antihistaminic agent, was synthesized by introducing an oxygen atom in the 2-(substituted-oxy)ethyl group at the 1-position of the benzimidazole nucleus, which was crucial for its potent activity . Another synthesis process described the introduction of a decaborane into a cyanophenoxy-propyne compound, followed by several transformations and condensations to yield a carboranyl derivative with a benzimidazole and piperazine structure . These methods highlight the complexity and specificity required in the synthesis of such compounds.
Molecular Structure Analysis
The molecular structure of benzimidazole derivatives is characterized by the presence of a benzimidazole nucleus, which is a bicyclic compound consisting of fused benzene and imidazole rings. The presence of a piperazine ring, which is a saturated six-membered ring containing two nitrogen atoms opposite each other, is also a common feature. The substitution patterns on these rings, such as the introduction of an oxygen atom or a carboranyl group, significantly influence the biological activity of these molecules .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of benzimidazole derivatives with piperazine moieties are typically nucleophilic substitutions, cyclocondensations, and coupling reactions. For example, the synthesis of the o-carboranyl derivative involved a nucleophilic substitution to introduce the decaborane, followed by a coupling reaction with an o-phenylenediamine derivative . These reactions require precise conditions and catalysts to achieve the desired products.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "1-(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)-2-phenoxypropan-1-one oxalate" are not detailed in the provided papers, the properties of similar compounds can be inferred. Benzimidazole derivatives with piperazine moieties generally exhibit solid-state properties and are characterized by their melting points, solubility in various solvents, and stability under different conditions. The presence of specific functional groups can also influence the acidity or basicity of the compound, its hydrogen bonding potential, and its overall reactivity .
Aplicaciones Científicas De Investigación
Propiedades Anticancerígenas
1-(4-((1H-benzo[d]imidazol-2-il)metil)piperazin-1-il)-2-fenoxipropan-1-ona oxalato ha mostrado ser prometedor como agente anticancerígeno. Los investigadores han estudiado sus efectos sobre las líneas celulares cancerosas, particularmente en la inhibición del crecimiento tumoral y la inducción de la apoptosis. Se necesitan estudios adicionales para dilucidar sus mecanismos de acción y posibles aplicaciones clínicas .
Actividad Antimicrobiana
El compuesto exhibe propiedades antimicrobianas contra bacterias, hongos y parásitos. Se ha evaluado su efecto antibacteriano, lo que lo convierte en un posible candidato para nuevos antibióticos. Además, su actividad antifúngica sugiere aplicaciones en el tratamiento de infecciones fúngicas .
Efectos Antiinflamatorios
This compound ha demostrado propiedades antiinflamatorias. Los investigadores han explorado su potencial en el manejo de afecciones inflamatorias, como la artritis reumatoide y otras enfermedades autoinmunes .
Potencial Neuroprotector
Los estudios indican que este compuesto puede tener efectos neuroprotectores. Podría desempeñar un papel en la prevención de enfermedades neurodegenerativas al modular las vías neuronales y proteger contra el estrés oxidativo .
Aplicaciones Cardiovasculares
Los investigadores han estudiado los efectos cardiovasculares de este compuesto. Puede tener propiedades vasodilatadoras, lo que podría beneficiar a los pacientes con hipertensión u otros trastornos cardiovasculares. Sin embargo, se necesitan más investigaciones para validar estos hallazgos .
Actividad Antiviral
This compound ha sido estudiado por su potencial antiviral. Podría ser valioso en la lucha contra infecciones virales, aunque los objetivos específicos y los mecanismos requieren más exploración .
Estas aplicaciones resaltan la versatilidad de this compound en varios contextos científicos. Los investigadores continúan investigando sus propiedades, con el objetivo de desbloquear todo su potencial terapéutico. Tenga en cuenta que la investigación en curso puede revelar aplicaciones adicionales más allá de las mencionadas aquí. 🌟 .
Mecanismo De Acción
Target of Action
It’s known that imidazole-containing compounds, which this compound is a part of, have a broad range of biological properties and can interact with various targets .
Mode of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities
Biochemical Pathways
Given the broad range of activities of imidazole derivatives, it can be inferred that multiple pathways might be affected . The downstream effects would depend on the specific target and mode of action of the compound.
Result of Action
Imidazole derivatives are known to have a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-[4-(1H-benzimidazol-2-ylmethyl)piperazin-1-yl]-2-phenoxypropan-1-one;oxalic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2.C2H2O4/c1-16(27-17-7-3-2-4-8-17)21(26)25-13-11-24(12-14-25)15-20-22-18-9-5-6-10-19(18)23-20;3-1(4)2(5)6/h2-10,16H,11-15H2,1H3,(H,22,23);(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYJQVTYGQGSRAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)CC2=NC3=CC=CC=C3N2)OC4=CC=CC=C4.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N4O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Thia-9-azaspiro[5.5]undecane 2,2-dioxide](/img/structure/B2508889.png)
![3-[(4-Chlorophenyl)sulfonyl]-1-(2-naphthyl)-1-propanone](/img/structure/B2508890.png)
![(1S,2R,5S)-6-Oxabicyclo[3.2.1]octan-2-amine;hydrochloride](/img/structure/B2508891.png)
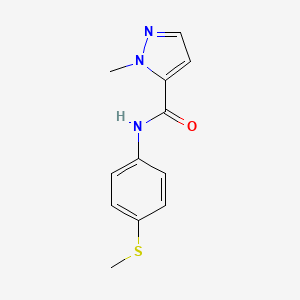
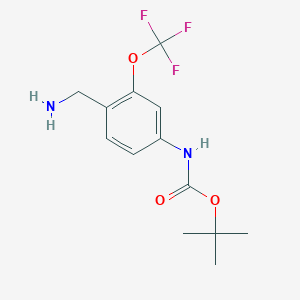
![1-[(2-Chlorophenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2508896.png)
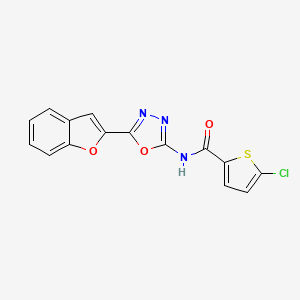
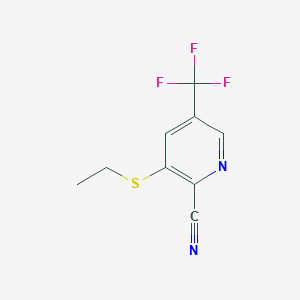
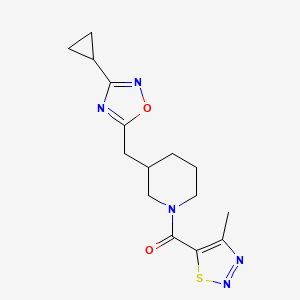
![4-ethoxy-N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2508901.png)
![6-Benzyl-2-(2-(p-tolylthio)acetamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2508905.png)
![2-[1-(4-Aminobutyl)piperidin-4-yl]propan-1-ol dihydrochloride](/img/structure/B2508909.png)

![4-[4-(1H-pyrazol-1-yl)benzenesulfonyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2508912.png)